molecular formula C18H15ClO4 B5709777 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5709777
M. Wt: 330.8 g/mol
InChI Key: KPLYHMNELPBEKM-UHFFFAOYSA-N
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Description

6-Chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 6, a 3-methoxybenzyloxy group at position 7, and a methyl group at position 2. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

IUPAC Name

6-chloro-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-11-6-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-4-3-5-13(7-12)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLYHMNELPBEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the chromen-2-one core or the substituents attached to it.

Scientific Research Applications

6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among coumarin derivatives include substitutions at positions 4, 6, 7, and the benzyloxy moiety. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Physicochemical Features
Target Compound 6-Cl, 7-(3-MeO-benzyloxy), 4-Me 344.78 (calc.) Moderate lipophilicity (Cl, MeO groups)
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl 6-Cl, 7-(2,4-Cl₂-benzyloxy), 4-Ph 432.27 High lipophilicity (Cl₂, Ph groups)
7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl] 7-(3-Cl-benzyloxy), 4-(MeNHCH₂) 364.79 Enhanced polarity (NHCH₃ group)
3-(4-Fluorobenzyl)-7-(2-hydroxyethoxy)-4-Me 3-(4-F-benzyl), 7-(HOCH₂CH₂O) 329.1 (ESI-MS) Improved solubility (hydroxyethoxy group)
6-Bromo-7-hydroxy-4-(hydroxymethyl) 6-Br, 7-OH, 4-(HOCH₂) 299.12 High polarity (Br, OH, HOCH₂ groups)

Key Observations :

  • Polarity : Hydroxyethoxy () or hydroxymethyl () groups enhance solubility, which may improve bioavailability compared to the target compound’s methoxy group .
Cytotoxicity and Anticancer Potential
  • Target Compound: Limited direct data, but structurally related benzodithiazines () and chloro-substituted coumarins () show IC₅₀ values comparable to cisplatin in LCLC-103H and RT-4 cell lines .
  • 6-Chloro-7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl] (Compound 12): Exhibited 37% yield and potent cytotoxicity (IC₅₀ < cisplatin in RT-4 cells), attributed to the chloro-benzyl and methylaminomethyl groups enhancing DNA interaction .
  • Benzodithiazine Derivatives (): Compounds with chloro and phenylimino groups showed IC₅₀ values 2–5-fold lower than cisplatin, highlighting the role of halogenation in improving potency .
Anti-Inflammatory Activity
  • N-(3-Methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2a) : Reduced IL-6 and TNF-α levels via NF-κB inhibition (KD = 2.83 × 10⁻⁷ M), suggesting the 3-methoxybenzyl group’s critical role in binding NF-κB p65 .

Biological Activity

6-Chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound classified under chromen-2-one derivatives. Its unique structural features, including a chloro substituent and a methoxybenzyl ether, contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClO4, with a molecular weight of approximately 332.77 g/mol. The compound's structure can be summarized as follows:

Feature Description
Chloro Group Present at position 6
Methoxybenzyl Ether Attached at position 7
Methyl Groups Located at positions 3 and 4

Anti-inflammatory Activity

Research indicates that derivatives of chromenones, including this compound, exhibit significant anti-inflammatory effects. In particular, studies have shown that this compound can decrease pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. The mechanisms underlying these effects involve the inhibition of MAPK and NF-κB signaling pathways, which are crucial in regulating inflammatory responses .

Case Study: Inhibition of Cytokine Release

A study demonstrated that the compound effectively inhibited LPS-induced release of IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent in therapeutic applications. The docking studies indicated favorable interactions between the compound and TNF-α, enhancing its inhibitory activity through hydrogen bonding and π-π interactions with specific amino acids .

Anticancer Activity

The anticancer properties of chromenone derivatives are well-documented, with studies highlighting their ability to suppress cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Comparative Analysis of Anticancer Effects

Compound IC50 (µM) Cell Line
This compoundTBDA549
N-(3-Methoxybenzyl)-2-[...]-chromen-7-yloxyacetamide (similar derivative)0.12A549
7-Hydroxy-4-methyl-coumarinTBDHeLa

The above table compares the IC50 values of various compounds against different cancer cell lines, illustrating the potential of chromenone derivatives in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Signaling Pathways : The compound inhibits critical pathways involved in inflammation and cancer progression.
  • Cytokine Modulation : It modulates the levels of inflammatory cytokines, thereby reducing inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells.

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